
tert-butylN-(2-formyl-1H-indol-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butylN-(2-formyl-1H-indol-6-yl)carbamate is an indole derivative that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a formyl group, and an indole moiety, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(2-formyl-1H-indol-6-yl)carbamate typically involves the formylation of an indole derivative followed by the introduction of a tert-butyl carbamate group. One common method involves the Vilsmeier-Haack reaction to introduce the formyl group at the 2-position of the indole ring. This is followed by the protection of the indole nitrogen with a tert-butyl carbamate group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butylN-(2-formyl-1H-indol-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide for bromination in the presence of a radical initiator.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Introduction of halogen or nitro groups at specific positions on the indole ring.
Applications De Recherche Scientifique
Tert-butylN-(2-formyl-1H-indol-6-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butylN-(2-formyl-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The formyl group can also participate in covalent bonding with nucleophilic sites on proteins, altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butylN-(2-formyl-1H-indol-5-yl)carbamate
- tert-butylN-(2-formyl-1H-indol-3-yl)carbamate
- tert-butylN-(2-formyl-1H-indol-4-yl)carbamate
Uniqueness
Tert-butylN-(2-formyl-1H-indol-6-yl)carbamate is unique due to the specific positioning of the formyl group at the 2-position of the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-10-5-4-9-6-11(8-17)15-12(9)7-10/h4-8,15H,1-3H3,(H,16,18) |
Clé InChI |
UTTBUHITGAIYRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene](/img/structure/B13544369.png)

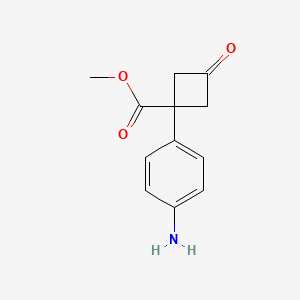
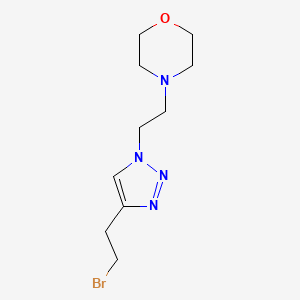
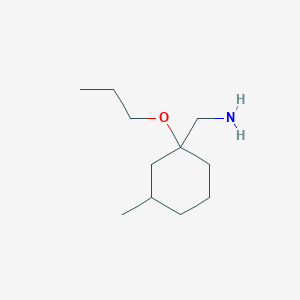
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
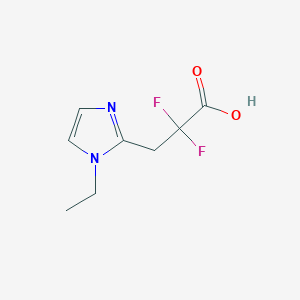
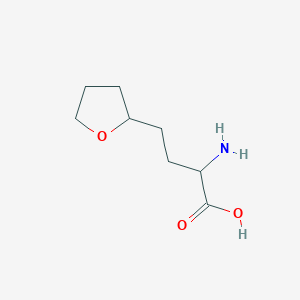

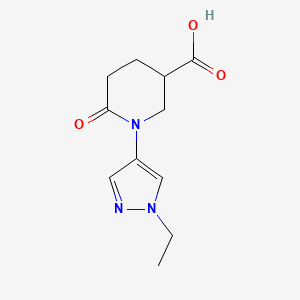
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)

